![molecular formula C27H48O B583132 5α-胆甾烷-3β-醇-[d7] CAS No. 84061-69-8](/img/structure/B583132.png)

5α-胆甾烷-3β-醇-[d7]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

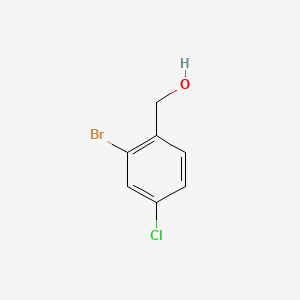

5alpha-Cholestan-3beta-ol-[d7], also known as 5alpha-Cholestan-3beta-ol-[d7], is a useful research compound. Its molecular formula is C27H48O and its molecular weight is 395.723. The purity is usually 95%.

BenchChem offers high-quality 5alpha-Cholestan-3beta-ol-[d7] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5alpha-Cholestan-3beta-ol-[d7] including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

脂类分析中的标准品

5α-胆甾烷-3β-醇-[d7] 用于高效液相色谱 (HPLC) 脂类分析中的标准品 . 它可以用于识别和量化各种样品中的脂类。

衍生类固醇化合物

该化合物用作衍生类固醇化合物 . 在此作用下,它可用于各种生化和药物研究应用。

农用化学品应用

5α-胆甾烷-3β-醇-[d7] 用于农用化学品领域 . 虽然资料来源没有详细说明具体的应用,但它可能用于开发或测试新的农用化学品。

医药应用

该化合物也用于医药领域 . 它可能用于药物开发、测试或作为某些药物产品的成分。

染料应用

5α-胆甾烷-3β-醇-[d7] 用于染料领域 . 它可用于开发或测试新的染料或颜料。

胆结石诱导研究

已知 5α-胆甾烷-3β-醇-[d7] 在存在钠离子的情况下会诱导兔胆结石形成 . 这在研究胆结石形成和潜在治疗的研究中可能有用。

作用机制

Target of Action

5alpha-Cholestan-3beta-ol-[d7], also known as Dihydrocholesterol, is a derivatized steroid compound . It’s primarily targeted by the body’s metabolic enzymes and proteases . These enzymes play a crucial role in the metabolism of lipids and proteins, which are essential for various biological functions.

Mode of Action

The compound is derived from cholesterol by the action of intestinal microorganisms . It interacts with its targets, the metabolic enzymes and proteases, leading to changes in the body’s lipid and protein metabolism.

Biochemical Pathways

5alpha-Cholestan-3beta-ol-[d7] affects the lipid metabolism pathway. It is known to induce the formation of gall stones in rabbits in the presence of sodium ions . This suggests that it may influence the bile acid synthesis pathway, which is responsible for the breakdown of cholesterol and the formation of gallstones. In plants, derivatives of 5alpha-Cholestan-3beta-ol-[d7] are called brassinosteroids that selectively activate the PPI3K/Akt pathway .

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its bioavailability and distribution in the body

Result of Action

The primary molecular effect of 5alpha-Cholestan-3beta-ol-[d7] is the induction of gallstone formation in the presence of sodium ions . This suggests that it may have a significant impact on lipid metabolism and the homeostasis of bile acids. On a cellular level, it may affect the function of cells in the liver and gallbladder, where bile acids are produced and stored.

Action Environment

The action of 5alpha-Cholestan-3beta-ol-[d7] can be influenced by various environmental factors. For instance, the presence of sodium ions is known to enhance its ability to induce gallstone formation . Additionally, the activity of intestinal microorganisms, which convert cholesterol into 5alpha-Cholestan-3beta-ol-[d7], can be affected by factors such as diet, medication, and overall health . Therefore, these factors can potentially influence the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

5alpha-Cholestan-3beta-ol-[d7] plays a significant role in various biochemical reactions. It is derived from cholesterol by the action of intestinal microorganisms . This compound is known to induce the formation of gallstones in rabbits in the presence of sodium ions . In lipid analysis, 5alpha-Cholestan-3beta-ol-[d7] is used as a standard due to its derivatized steroid structure . It interacts with enzymes such as cholesterol oxidase and cholesterol esterase, which are involved in cholesterol metabolism. These interactions are crucial for understanding the metabolic pathways and the role of cholesterol derivatives in biological systems.

Cellular Effects

5alpha-Cholestan-3beta-ol-[d7] influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, 5alpha-Cholestan-3beta-ol-[d7] can modulate the activity of enzymes involved in cholesterol metabolism, leading to changes in the levels of cholesterol and its derivatives within cells . This compound also impacts the formation of lipid rafts, which are specialized microdomains in the cell membrane that play a critical role in cell signaling and membrane trafficking.

Molecular Mechanism

The molecular mechanism of 5alpha-Cholestan-3beta-ol-[d7] involves its interaction with specific biomolecules. It binds to cholesterol-binding proteins and enzymes, influencing their activity and stability . For instance, 5alpha-Cholestan-3beta-ol-[d7] can inhibit the activity of cholesterol oxidase, leading to a decrease in the oxidation of cholesterol . Additionally, this compound can activate certain transcription factors, resulting in changes in gene expression related to cholesterol metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5alpha-Cholestan-3beta-ol-[d7] can change over time. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that 5alpha-Cholestan-3beta-ol-[d7] can have lasting effects on cellular function, particularly in terms of cholesterol metabolism and lipid homeostasis . These temporal effects are important for understanding the long-term impact of this compound in biological systems.

Dosage Effects in Animal Models

The effects of 5alpha-Cholestan-3beta-ol-[d7] vary with different dosages in animal models. At low doses, this compound can modulate cholesterol metabolism without causing significant adverse effects . At high doses, 5alpha-Cholestan-3beta-ol-[d7] can lead to toxicity and adverse effects, such as liver dysfunction and increased risk of cardiovascular diseases . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

5alpha-Cholestan-3beta-ol-[d7] is involved in several metabolic pathways. It is metabolized by enzymes such as cholesterol oxidase and cholesterol esterase, leading to the formation of various cholesterol derivatives . These metabolic pathways are essential for maintaining cholesterol homeostasis and understanding the role of cholesterol derivatives in health and disease. 5alpha-Cholestan-3beta-ol-[d7] can also affect metabolic flux and the levels of metabolites involved in cholesterol metabolism .

Transport and Distribution

Within cells and tissues, 5alpha-Cholestan-3beta-ol-[d7] is transported and distributed by specific transporters and binding proteins . These transporters facilitate the movement of this compound across cell membranes and its localization within specific cellular compartments. The distribution of 5alpha-Cholestan-3beta-ol-[d7] is crucial for its biological activity and its impact on cellular processes.

Subcellular Localization

5alpha-Cholestan-3beta-ol-[d7] is localized in various subcellular compartments, including the endoplasmic reticulum and the cell membrane . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity and function of 5alpha-Cholestan-3beta-ol-[d7] are closely related to its localization within cells, as it interacts with specific biomolecules in these compartments.

属性

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19?,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIXCDOBOSTCEI-LLEAGCRGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B583060.png)